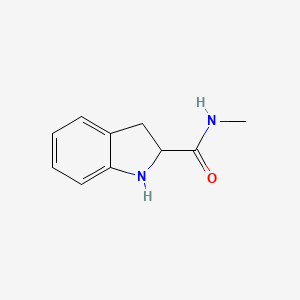

N-methylindoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHDHWVXAOSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Strategies for N Methylindoline 2 Carboxamide and Analogues

Established Synthetic Routes to Indoline-2-carboxamide Core Structures

The construction of the fundamental indoline-2-carboxamide framework can be achieved through several reliable methods, primarily involving the formation of the amide bond.

Amide Coupling Methodologies utilizing 2-Indolinecarboxylic Acid

A prevalent and versatile method for synthesizing indoline-2-carboxamides involves the direct coupling of 2-indolinecarboxylic acid with a desired amine. hepatochem.com This approach relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. hepatochem.com

A variety of coupling reagents have been successfully employed for this transformation. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. hepatochem.comnih.gov Aminium-based reagents, for instance, O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are also highly effective. hepatochem.comnih.govnih.gov

The choice of solvent and base is crucial for reaction efficiency. Polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are frequently used. mdpi.comsynplechem.com Organic bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) are often added to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govnih.gov

For instance, the coupling of 1H-indole-2-carboxylic acid with various amines has been achieved using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and HOBt in DCM or ACN. mdpi.com Another effective system involves the use of HBTU/HOBt with DIPEA as the base in DMF. mdpi.com The reaction conditions are typically mild, often proceeding at room temperature. nih.govacs.org

Table 1: Representative Amide Coupling Reactions for Indole-2-carboxamide Synthesis

| Carboxylic Acid | Amine | Coupling Reagent(s) | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1H-Indole-2-carboxylic acid | Benzylamine | EDCI/HOBt | ACN | - | 90.0 | mdpi.com |

| 1H-Indole-2-carboxylic acid | 4-Methoxybenzylamine | EDCI/HOBt | ACN | - | 70.0 | mdpi.com |

| 1H-Indole-2-carboxylic acid | 3,4-Dichlorobenzylamine | EDCI/HOBt | ACN | - | 87.0 | mdpi.com |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Phenethylamine | BOP/DIPEA | DCM | DIPEA | 75-94 | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-(3-Aminopropyl)-N,N-dimethylaniline | BOP/DIPEA | DMF | DIPEA | - | acs.org |

This table is interactive and can be sorted by column.

Acyl Chloride Condensation Pathways

An alternative and robust method for the synthesis of indoline-2-carboxamides is through the condensation of an indoline-2-carbonyl chloride with an appropriate amine. eurjchem.com This pathway involves the initial conversion of 2-indolinecarboxylic acid or its ester derivative into the more reactive acyl chloride.

The formation of the acyl chloride is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with a primary or secondary amine to form the desired amide bond. nih.gov

This method is particularly useful when dealing with less reactive amines. The reaction is often carried out in an inert aprotic solvent, and a non-nucleophilic base is usually added to scavenge the hydrogen chloride (HCl) generated during the condensation.

Stereoselective and Enantiopure Synthesis of N-methylindoline-2-carboxamide Precursors

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantiopure synthetic routes to this compound precursors is of paramount importance.

Enantiomerically pure (R)- and (S)-2-indolinecarboxylic acid are commercially available and serve as key starting materials for stereospecific syntheses. nih.govnih.gov These chiral building blocks allow for the direct synthesis of enantiomerically pure indoline-2-carboxamides through the amide coupling or acyl chloride condensation methods described previously, preserving the stereochemical integrity at the C2 position.

Another approach involves the asymmetric hydrogenation of N-unprotected indoles using a chiral catalyst system, such as a rhodium pre-catalyst with a thiourea-based chiral ligand, to produce chiral indolines with high enantioselectivity. sci-hub.se

Derivatization and Functionalization Strategies on the this compound Scaffold

Further diversification of the this compound scaffold can be achieved through various derivatization and functionalization reactions, allowing for the exploration of structure-activity relationships.

N-Alkylation and N-Methylation Procedures

The introduction of an alkyl or methyl group at the nitrogen atom of the indoline (B122111) ring is a common derivatization strategy. N-alkylation of indoles and indolines can be achieved using various methods. researchgate.net A common approach involves the deprotonation of the indole (B1671886) nitrogen with a base, followed by reaction with an alkylating agent. sci-hub.se

For N-methylation, reagents such as methyl iodide or dimethyl sulfate (B86663) are traditionally used in the presence of a base like sodium hydride (NaH). ciac.jl.cn However, greener and milder methods have been developed. For example, dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used for N-methylation. google.com The reaction can be performed with or without a solvent. google.com

Iron-catalyzed N-alkylation of indoline derivatives using alcohols as alkylating agents represents another efficient method. researchgate.net This reaction proceeds via a "borrowing hydrogen" mechanism. researchgate.net

Aromatic Ring Substitution via Directed Synthesis

Modification of the aromatic ring of the indoline scaffold allows for the introduction of various substituents, which can significantly influence the compound's properties. Directed synthesis strategies are often employed to control the regioselectivity of these substitutions.

Friedel-Crafts acylation is a common method for introducing acyl groups onto the indole or indoline ring. For instance, the acylation of ethyl 5-chloroindole-2-carboxylate with various acyl chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃) can introduce substituents at the C3 position. acs.orgnih.gov

Directed C-H activation and functionalization have emerged as powerful tools for the regioselective modification of aromatic rings. For example, boron-mediated directed C-H hydroxylation can be used to introduce hydroxyl groups at specific positions on the indoline ring. scispace.com Similarly, triazene (B1217601) can be used as an internally cleavable directing group to achieve double C-H annulation cascades, leading to polysubstituted indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn

Side Chain and Linker Modifications

Modifications to the side chain and linker regions of indole-2-carboxamide derivatives have been extensively explored to modulate their biological activities. These modifications often involve altering the length, flexibility, and chemical nature of the linker connecting the indole core to another moiety, as well as introducing various substituents on the side chain itself.

One area of investigation has been the impact of modifying the phenethyl amino carbonyl moieties. nih.gov For instance, these have been altered to 4-phenylpiperazin-1-yl carbonyl or benzyl (B1604629) carbonyl moieties to study the effect of the linker's nature on the compound's anticancer activity. nih.gov Research has shown that even subtle changes, such as shifting the position of a methylene (B1212753) group or extending the side chain (homologation), can lead to a significant loss of activity. acs.org Conversely, reversing the amide linker has been shown to restore potency in some cases, highlighting the critical role of the linker's orientation. acs.org

Further studies have demonstrated that introducing a carbonyl piperazine (B1678402) fragment as a linker between the indole scaffold and an adamantane (B196018) ring can influence anti-tuberculosis activity. nih.gov The length of the linker is a crucial factor, as extending it by introducing spacers can be unfavorable for activity. nih.gov For example, adding a methylene spacer between the amide nitrogen and a cyclohexyl ring was found to maintain high potency, whereas introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was detrimental. nih.gov

The introduction of different substituents on the side chain has also been a key strategy. In one study, the para positions of phenethyl tails were either left unsubstituted or substituted with groups like 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidine-1-yl to investigate the effect of these modifications. nih.gov For instance, the 2-methylpyrrolidin-1-yl phenethyl derivative and the 4-morpholin-4-yl phenethyl derivative were identified as particularly potent compounds. nih.gov

The following table summarizes various side chain and linker modifications and their observed impact on the activity of indole-2-carboxamide analogues.

| Modification | Description | Observed Effect on Activity | Reference |

| Linker Alteration | Modification of phenethyl amino carbonyl to 4-phenylpiperazin-1-yl carbonyl or benzyl carbonyl. | Influences anticancer activity. | nih.gov |

| Linker Homologation | Extension of the side chain. | Resulted in inactive compounds. | acs.org |

| Amide Reversal | Reversing the orientation of the amide linker. | Restored potency. | acs.org |

| Linker Extension | Introduction of a carbonyl piperazine fragment between the indole and adamantane moieties. | Unfavorable for anti-TB activity. | nih.gov |

| Side Chain Substitution | Introduction of various amine-containing groups at the para position of a phenethyl tail. | Potency was significantly influenced, with some substituents leading to highly active compounds. | nih.gov |

| Side Chain Branching | Addition of a methyl group to the side chain. | Resulted in equipotent compounds. | acs.org |

Advanced Synthetic Methodologies for Polycyclic Fused Indoline Systems

The synthesis of polycyclic fused indoline systems, which represent complex molecular architectures found in numerous natural products and pharmaceuticals, has been a significant focus of synthetic organic chemistry. nih.govnih.govacs.org These rigid structures often exhibit high selectivity in their interactions with biological targets. nih.gov Advanced methodologies have been developed to construct these intricate frameworks, often employing cycloaddition reactions and cascade processes.

A notable approach involves the dearomatization of indoles through cycloaddition reactions, which transforms simple planar aromatic molecules into structurally complex, stereoselective ring systems. nih.govnih.govacs.org One such method is the Zinc(II)-catalyzed divergent synthesis of functionalized polycyclic indolines via formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes (DDs). nih.govnih.govacs.org The outcome of this reaction is highly dependent on the substituents of the starting materials, which act as a chemical switch to direct the reaction towards either a [3+2] or [4+2] cycloaddition product. nih.govnih.govacs.org This substrate-guided reactivity allows for the synthesis of two distinct types of polycyclic fused indoline scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govnih.gov

Another powerful strategy is the use of reduction/cyclization cascade reactions to access novel N-fused polycyclic indolines. researchgate.net This method involves the reduction of a nitro-substituted precursor, followed by a dearomatizing cyclization. researchgate.net The cyclization step can be catalyzed by Cu(OTf)2 or TfOH. researchgate.net At elevated temperatures, the reduction of nitro-substituted precursors with iron under acidic conditions can directly afford a variety of polycyclic indolines in a two-step cascade, often in good to excellent yields. researchgate.net This protocol has been successfully applied to the synthesis of the alkaloids tryptanthrin (B1681603) and phaitanthrin C. researchgate.net

Palladium/Norbornene (Pd/NBE) chemistry offers another avenue for the construction of polycyclic N-alkylindolines. thieme.de This approach involves the amination of an aryl-norbornene-palladacycle as a key intermediate, utilizing readily available nitrogen sources like aliphatic amines and ureas without the need for additional ligands. thieme.de

The table below provides a summary of advanced synthetic methodologies for constructing polycyclic fused indoline systems.

| Methodology | Description | Key Features | Resulting Scaffolds | Reference |

| Zn(II)-Catalyzed Cycloaddition | Divergent synthesis using indoles and 1,2-diaza-1,3-dienes. | Substrate-guided reactivity switch ([3+2] vs. [4+2] cycloaddition). | Tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. | nih.govnih.govacs.org |

| Reduction/Cyclization Cascade | Reduction of nitro-substituted precursors followed by dearomatizing cyclization. | Can be performed as a one-pot, two-step cascade. Catalyzed by Cu(OTf)2 or TfOH. | N-fused polycyclic indolines. | researchgate.net |

| Palladium/Norbornene Chemistry | Amination of an aryl-norbornene-palladacycle. | Utilizes simple nitrogen sources without additional ligands. | Polycyclic N-alkylindolines. | thieme.de |

Elucidation of Reaction Mechanisms in N Methylindoline 2 Carboxamide Synthesis and Transformation

Mechanistic Pathways of Amide Bond Formation in Indoline (B122111) Systems

The formation of the amide bond in N-methylindoline-2-carboxamide is a critical synthetic step, typically achieved by coupling an indoline-2-carboxylic acid derivative with methylamine (B109427). The mechanism of this transformation is highly dependent on the chosen synthetic methodology, particularly the coupling agent employed.

One common approach involves the use of peptide coupling reagents to facilitate the condensation between the carboxylic acid and the amine. nih.govacs.org Reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) are frequently utilized. nih.govnih.gov The general mechanism for these carbodiimide-based couplings proceeds through several key steps:

Activation of the Carboxylic Acid: The coupling reagent, for instance TBTU, reacts with the indoline-2-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

Formation of an Active Ester: In the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), the O-acylisourea intermediate is often converted into a more stable and less racemization-prone active ester.

Nucleophilic Attack by the Amine: Methylamine then acts as a nucleophile, attacking the carbonyl carbon of the active ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired amide bond of this compound and releasing the coupling agent byproduct (e.g., 1-hydroxybenzotriazole and a urea (B33335) derivative). nih.gov

An alternative route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, by reacting it with an agent like thionyl chloride. researchgate.net The resulting indoline-2-carbonyl chloride is then highly electrophilic and reacts readily with methylamine in a direct nucleophilic acyl substitution reaction.

Catalytic methods for direct amidation are also being explored. For example, zirconium-catalyzed condensation of carboxylic acids and amines presents a more atom-economical approach. nih.gov Mechanistic studies, supported by DFT calculations, suggest a pathway involving a dinuclear zirconium species. The proposed mechanism involves the amine performing a nucleophilic attack on a terminal η2-carboxylate ligand of the zirconium catalyst, followed by a C-O bond cleavage. An additional amine molecule facilitates an intermediate proton transfer from the nitrogen to the oxygen atom. nih.gov

| Coupling Reagent System | Starting Materials | Key Mechanistic Feature | Ref. |

| TBTU | Indoline-2-carboxylic acid, Amine | Formation of a reactive O-acylisourea intermediate. | nih.gov |

| BOP / DIPEA | Indole-2-carboxylic acid, Amine | Activation of the carboxylic acid by the phosphonium (B103445) salt. | nih.gov |

| EDCI / HOBt | 1H-indole-2-carboxylic acid, Amine | Formation of an active ester via an O-acylisourea intermediate to minimize racemization. | mdpi.com |

| Zirconium Catalyst | Carboxylic Acid, Amine | Nucleophilic attack by amine on a metal-coordinated carboxylate ligand. | nih.gov |

Investigating Cyclization and Functionalization Reaction Mechanisms

The indoline nucleus of this compound can be either assembled through cyclization reactions or modified post-synthesis via various functionalization reactions. These transformations often proceed through intricate, metal-catalyzed or radical-mediated pathways.

Cyclization Reactions:

The Hemetsberger–Knittel synthesis provides a pathway to the indole-2-carboxylate (B1230498) core, which can be a precursor to indoline-2-carboxamides. acs.org This method involves the thermolytic cyclization of a substituted methyl-2-azidocinnamate. The mechanism is believed to involve the thermal decomposition of the azide (B81097) to a highly reactive nitrene intermediate, which then undergoes an electrophilic cyclization onto the aromatic ring, followed by rearrangement to form the indole (B1671886) ring system. acs.org

Palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides offers a route to complex heterocyclic systems. beilstein-journals.org The reaction's outcome is highly dependent on the catalytic system. Using PdCl2(MeCN)2 as the catalyst tends to favor functionalization at the C-3 position of the indole nucleus, while a Pd(OAc)2-based system can promote functionalization at the indole nitrogen (N-H). The mechanism for C-3 alkenylation involves the generation of a σ-alkyl palladium complex as the rate-determining step, followed by a syn-β-hydride elimination to yield the product and regenerate the catalyst. beilstein-journals.org

Functionalization and Spirocyclization:

Indole-2-carboxamides can undergo intramolecular cyclization to form spirocyclic structures. A copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been reported to yield C2-spiro-pseudoindoxyls. rsc.org The proposed mechanism involves the copper catalyst, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), facilitating an intramolecular C-H functionalization where the N-aryl substituent attacks the C2 position of the indole. The nucleophilicity of the N-aryl ring is a key factor, with electron-donating groups promoting the reaction and electron-withdrawing groups hindering it. rsc.org

Gold catalysts are also effective in promoting cyclizations. For instance, alkene-substituted indole carboxamides can be converted to indoloazepinones through a gold-promoted 1,2-acyloamino migration. unimi.it The mechanism initiates with the π-coordination of the alkyne to the gold catalyst, followed by a 6-endo-dig cyclization to form a spirocyclic cationic intermediate. Subsequent migration of the acylamino group from the C-3 to the C-2 position of the indole ring leads to the final product. unimi.it

A novel iodine-promoted domino reaction has been developed for amide formation through the oxidative cleavage of C-C bonds in indole structures. rsc.orgresearchgate.net Mechanistic experiments, including electron paramagnetic resonance (EPR), suggest a radical-mediated pathway. The transformation is thought to proceed through initial single-electron transfer from the indole nitrogen to iodine, followed by a series of steps including a Baeyer–Villiger-type oxidation and nitrogen capture to form complex heterocyclic products like quinazolinones. rsc.org

| Reaction Type | Catalyst/Reagent | Mechanistic Hallmark | Product Type | Ref. |

| Intramolecular Alkenylation | Pd(II) complexes | Electrophilic palladation at C3 followed by β-hydride elimination. | β-carbolinones | beilstein-journals.org |

| Oxidative Spirocyclization | Cu(OTf)2 / TBHP | Oxidative dearomatization followed by intramolecular C-H functionalization. | C2-spiro-pseudoindoxyls | rsc.org |

| Alkyne Cyclization | Gold(I) complexes | π-activation of alkyne, spirocyclization, and 1,2-acyloamino migration. | Indoloazepinones | unimi.it |

| Oxidative Cleavage/Amidation | Iodine / O2 | Radical-mediated pathway with Baeyer–Villiger type oxidation. | Quinazolinones | rsc.org |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving indoline systems. These theoretical studies provide detailed insights into transition states, reaction intermediates, and energetic barriers, complementing experimental findings.

In the study of catalytic direct amidation, for example, experimental kinetic data can be complex to interpret alone. DFT calculations have been instrumental in understanding the zirconium-catalyzed direct amidation of carboxylic acids and amines. nih.gov The calculations supported the feasibility of a dinuclear zirconium species acting as the catalyst and provided a detailed model of the reaction pathway. The theoretical models showed the nucleophilic attack of the amine on a coordinated carboxylate ligand and helped to explain the role of a second amine molecule in facilitating proton transfer. Furthermore, the DFT calculations successfully reproduced the experimentally observed effects of different electronic substituents on the carboxylic acid, validating the proposed mechanism. nih.gov

Similarly, computational studies have been applied to understand palladium-catalyzed C-H functionalization reactions. For direct C-H to C-H cross-coupling reactions, a combination of experimental and computational data led to the hypothesis of a concerted metalation-deprotonation mechanism for the C-H palladation step, providing a deeper understanding of the reaction's selectivity. beilstein-journals.org

While many computational studies on indole-2-carboxamides focus on their biological interactions through molecular docking, the application of these methods to reaction mechanisms is a growing and powerful field. researchgate.netmdpi.com For instance, computational analysis of (S)-indoline-2-carboxylic acid derivatives has provided unambiguous evidence for their conformational preferences, such as a strong tendency for the cis conformation of the amide bond in polar solvents, which has significant implications for their use in designing specific secondary structures. acs.org These computational insights are crucial for predicting reactivity and designing more efficient and selective synthetic transformations.

Advanced Spectroscopic and Analytical Characterization of N Methylindoline 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-methylindoline-2-carboxamide derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In a study of various N-substituted indoline-2-carboxamides, specific chemical shifts (δ) were recorded that are characteristic of the scaffold. semanticscholar.org For the N-methyl amide group, the methyl protons typically present as a doublet in the ¹H NMR spectrum around δ 2.65 ppm, coupled to the adjacent N-H proton. semanticscholar.org The N-H proton itself appears as a quartet or broad singlet, depending on the solvent and concentration. semanticscholar.org The protons of the indoline (B122111) ring system and any substituents on the nitrogen at position 1 give rise to a complex series of signals in the aromatic and aliphatic regions of the spectrum. semanticscholar.org

¹³C NMR provides further confirmation of the structure. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing at a downfield chemical shift, typically in the range of δ 167-172 ppm. semanticscholar.org The carbons of the indoline core and the N-methyl group also show distinct signals that aid in the complete assignment of the molecular structure. semanticscholar.org High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the elemental composition. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives Data sourced from a study on indoline-2-carboxamide derivatives, presented in d6-DMSO solvent. semanticscholar.org

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (R)-1-(2-(4-Chlorophenyl)acetyl)-N-methylindoline-2-carboxamide | 8.31 (d, J = 4.4 Hz, 1H, NH), 8.04 (d, J = 8.1 Hz, 1H, ArH), 7.70 (d, J = 8.1 Hz, 2H, ArH), 7.42 (d, J = 7.8 Hz, 2H, ArH), 7.22 (d, J = 7.8 Hz, 1H, ArH), 7.17 (t, J = 7.5 Hz, 1H, ArH), 7.02 (t, J = 7.5 Hz, 1H, ArH), 5.14 (d, J = 8.3 Hz, 1H, CH), 3.94 (d, J = 16.5 Hz, 1H, CH₂), 3.61 (t, J = 8.3, 2H, CH₂), 3.08 (d, J = 16.5 Hz, 1H, CH₂), 2.65 (d, J = 4.4 Hz, 3H, CH₃) | 171.3 (C=O), 168.8 (C=O), 143.2, 140.0, 130.7, 130.0, 127.0, 124.9, 124.5, 123.5, 116.3 (ArC), 61.0, 40.8, 34.1, 25.8 |

| 1-(2-(3,4-Difluorophenyl)acetyl)-N-methylindoline-2-carboxamide | 8.28 (d, J = 4.4 Hz, 1H, NH), 8.05 (d, J = 8.1 Hz, 1H, ArH), 7.28-7.26 (m, 2H, ArH), 7.21 (d, J = 7.3 Hz, 1H, ArH), 7.17-7.13 (m, 2H, ArH), 7.01 (t, J = 7.3 Hz, 1H, ArH), 5.11 (d, J = 8.7 Hz, 1H, CH), 3.78 (d, J = 16.0 Hz, 1H, CH₂), 3.59 (dd, J = 16.5 and 11.3 Hz, 1H, CH₂), 3.47 (d, J = 16.0 Hz, 1H, CH₂), 3.06 (d, J = 16.5, 1H, CH₂), 2.65 (d, J = 4.4 Hz, 3H, CH₃) | 171.4 (C=O), 169.3 (C=O), 131.6, 131.85, 131.2, 130.0, 127.0, 124.4, 123.4, 116.3, 114.9, 114.7 (ArC), 60.9, 34.1, 25.8 |

| (R)-1-(2-(4-Fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide | 8.23 (bs, 1H, NH), 7.28-7.36 (m, 3H, ArH), 7.16 (t, J = 7.5 Hz, 1H, ArH), 7.05-7.01 (m, 2H, ArH), 6.95-6.92 (m, 2H, ArH), 5.79, 5.30, 5.05, 4.74 (4 x bs, rotamer, 3H, CH₂ and CH), 3.70 (bs, 1H, CH₂), 3.32 (bs, 1H, CH₂), 2.75 (bs, rotamer, 3H, CH₃) | Not explicitly provided in source. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (LC-MS, HRMS, ESI-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely applied to the analysis of this compound derivatives. acs.orgarizona.edu

ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. nih.govmdpi.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, thus confirming the compound's identity. semanticscholar.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecule's structure. libretexts.org For amide-containing compounds, characteristic fragmentation includes cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond itself. libretexts.org In the case of this compound derivatives, fragmentation can provide evidence for the indoline core and the various substituents.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives Data obtained via Electrospray Ionization (ES+). semanticscholar.org

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| (S)-1-(2-(4-Chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | C₁₈H₁₇ClN₂O₃ | 345.0957 | 345.0949 |

| 1-(2-(4-Chloro-3-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide | C₁₈H₁₇ClFN₂O₂ | 347.0957 | 347.0981 |

| (R)-1-(2-(4-Fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide | C₁₈H₁₈FN₂O₃ | 329.1296 | 329.1297 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org Bonds within a molecule vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, the radiation is absorbed. An IR spectrum plots the transmittance or absorbance of IR radiation against its wavenumber (cm⁻¹).

Table 3: Typical Infrared (IR) Absorption Frequencies for N-substituted Indole-2-Carboxamides Data generalized from studies on related indole (B1671886) carboxamide structures. tandfonline.com

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide N-H | N-H Stretch | ~3300 - 3500 |

| Amide Carbonyl | C=O Stretch | ~1630 - 1680 |

| Amide C-N | C-N Stretch | ~1450 - 1452 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H Stretch | ~2850 - 3000 |

Chromatographic Techniques for Purity Assessment (LC-MS, UPLC-MS, HPLC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for the analysis of this compound derivatives. acs.org These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

When coupled with a mass spectrometer (LC-MS, UPLC-MS), these methods become powerful tools for both purity assessment and identification. acs.orgnih.gov The chromatogram indicates the retention time of the compound, and the number and area of peaks can be used to determine its purity. For instance, studies on related indole and indoline carboxamides have reported purity assessments using HPLC-MS and UPLC-MS systems, often demonstrating purities exceeding 95%. mdpi.com The choice of column (e.g., C18) and mobile phase composition is optimized to achieve the best separation. acs.org

X-ray Diffraction for Crystalline Structure and Polymorphism Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound derivatives that can be crystallized, single-crystal XRD analysis can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers, confirming the structure established by NMR. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and PXRD is a key technique for identifying and distinguishing between them. semanticscholar.org For example, the planarity of the indoline ring and the geometry at the nitrogen atom can be confirmed through crystallographic validation.

Thermal Analysis Techniques (Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing this compound derivatives.

TGA measures the change in mass of a sample as it is heated at a controlled rate. eurjchem.com The resulting thermogram provides information about thermal stability, decomposition temperatures, and the presence of residual solvents or water. For instance, a TGA study of indole showed a single-step thermal degradation process, with a maximum decomposition temperature (Tmax) around 163°C. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. osti.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. researchgate.netmdpi.com The melting point obtained from a DSC endotherm is a key indicator of purity. Furthermore, DSC is a crucial tool, often used in conjunction with XRD, for the investigation of polymorphism, as different crystalline forms will typically exhibit different melting points and thermal behaviors. sid.ir Studies on indole derivatives have utilized DSC to determine melting points and investigate thermal stability. sid.irhilarispublisher.com

Computational Chemistry and Molecular Modeling of N Methylindoline 2 Carboxamide Structures

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic electronic and structural characteristics of molecules. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying systems like N-methylindoline-2-carboxamide. These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties by solving approximations of the Schrödinger equation. wikipedia.org Methods such as B3LYP combined with basis sets like 6-31G(d,p) are commonly employed for reliable predictions of molecular structures and electrostatic potentials. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.compku.edu.cn

The energy of the HOMO is related to a molecule's ionization potential and its propensity to donate electrons (nucleophilicity). pku.edu.cn Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis can identify the most probable sites for electron transfer and predict its reactive behavior in various chemical environments.

Table 1: Hypothetical DFT-Calculated Frontier Orbital Energies This table presents typical values obtained from DFT calculations for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating capability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. core.ac.uk |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to indicate different charge regions. uni-muenchen.de

Typically, regions of negative electrostatic potential are colored red, indicating electron-rich areas that are susceptible to attack by electrophiles. uni-muenchen.de In this compound, such a region would be expected around the carbonyl oxygen atom of the carboxamide group due to the presence of lone pair electrons. researchgate.net Conversely, areas with positive electrostatic potential are colored blue, representing electron-deficient regions that are attractive to nucleophiles. uni-muenchen.de These positive regions are typically found around hydrogen atoms, particularly the N-H proton of the carboxamide and the N-H of the indoline (B122111) ring. Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com MEP analysis provides a clear, intuitive guide to the intermolecular interactions a molecule is likely to engage in, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. nih.gov MD simulations are used to explore the conformational landscape of a molecule, revealing the different shapes (conformers) it can adopt and the relative stability of these conformations. mun.ca This is particularly important for flexible molecules like this compound, as its biological activity can be highly dependent on the specific conformation it assumes when binding to a biological target. mun.ca

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. mun.ca The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over short time steps. nih.gov By running the simulation for an extended period (nanoseconds to microseconds), a trajectory of the molecule's conformational changes is generated. nih.govmdpi.com Analysis techniques such as cluster analysis can then be applied to this trajectory to group similar structures and identify the most populated and energetically favorable conformations. nih.govmdpi.com

In Silico Prediction of Molecular Properties and Reactivity

In silico methods leverage computational models to predict a wide range of molecular properties, thereby accelerating the drug discovery process by filtering out compounds with undesirable characteristics early on. For this compound and its analogues, these predictions are crucial for assessing their "drug-likeness."

Key properties predicted include physicochemical parameters such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (cLogP), topological polar surface area (PSA), and the number of hydrogen bond donors and acceptors. acs.org These parameters are governed by heuristics like Lipinski's Rule of Five, which predict the oral bioavailability of a drug candidate. ijcrt.org For instance, studies on indoline-2-carboxamide derivatives have shown that compounds with a predicted cLogP of less than 2 tend to exhibit better metabolic stability. acs.org Furthermore, properties like brain-penetration capability can be estimated based on parameters like MW, cLogP, and PSA. acs.org

Table 2: Predicted Physicochemical Properties for this compound Based on typical values for lead-like compounds in relevant studies. acs.orgresearchgate.net

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight ( g/mol ) | 176.22 | Influences absorption and distribution; lower values are often preferred. bldpharm.com |

| cLogP | ~1.5 - 2.0 | Measures lipophilicity; affects solubility, permeability, and metabolism. acs.org |

| Polar Surface Area (PSA) | < 60 Ų | Correlates with membrane permeability; lower values favor blood-brain barrier penetration. acs.org |

| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences binding to target proteins and solubility. |

Structure-Based Computational Design Methodologies

Structure-based computational design is a powerful strategy that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design or refine potent and selective inhibitors. uni-halle.de This approach was instrumental in the development of the indoline-2-carboxamide class of compounds. acs.org The process typically begins with identifying a "hit" compound, often from a high-throughput screen, that shows activity against the target. acs.org

Using techniques like molecular docking, researchers can computationally place the hit compound into the active site of the target protein to predict its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). ijcrt.org This computational analysis provides a structural hypothesis for the observed activity. acs.org Based on this model, chemists can propose modifications to the scaffold of this compound—for example, by adding substituents to the aromatic ring or altering the groups on the amide nitrogen—to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. acs.orgacs.org This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling a more efficient exploration of chemical space and the development of optimized lead compounds. uni-halle.de

Structure Activity Relationship Sar Investigations of N Methylindoline 2 Carboxamide Analogues

Impact of Substituents on Amide Nitrogen (R2 Position)

Early investigations into the SAR of indoline-2-carboxamides established a clear trend for substituents on the amide nitrogen (R2 position). Potency data from initial screenings and commercially available analogues demonstrated that a methyl group is generally preferred at this position. The observed trend in potency is typically N-methyl > N-ethyl > N-unsubstituted amide (NH2). nih.govacs.org This suggests that a small, lipophilic group on the amide nitrogen is beneficial for activity.

Further modifications, such as N-methylation of the amide, have been shown to result in equipotent compounds in some series. acs.orgnih.gov However, introducing bulkier or more polar groups can be detrimental. For instance, replacing the amide with a sulfonamide isostere led to a complete loss of potency. acs.orgnih.gov

| R2 Substituent | Relative Potency | Reference |

| -NHMe | Highest | nih.govacs.org |

| -NHEt | Moderate | nih.govacs.org |

| -NH2 | Lowest | nih.govacs.org |

| N-methylation | Equipotent (in some series) | acs.orgnih.gov |

| Sulfonamide | Inactive | acs.orgnih.gov |

Effects of Substitutions on the Indoline (B122111) Aromatic Ring (R1 Position)

Substitutions on the aromatic ring of the indoline core (R1 position) have a significant impact on the activity of N-methylindoline-2-carboxamide analogues. Both ether and benzyl (B1604629) pendants at the R1 position have shown potential for further development. nih.govacs.org

Specifically, small, electron-donating groups in the 5' position of the indole (B1671886) core are favored. acs.org Compounds with methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups in this position demonstrated moderate to good potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens and the trifluoromethyl group were inactive. acs.org

In other studies, 4-methyl and 4-fluoro substitutions were found to be equipotent with the unsubstituted parent compound. nih.govacs.org The 4-fluoro analogue, in particular, showed improved intrinsic clearance in mice. nih.govacs.org A 3,4-difluorophenyl derivative was also equipotent. nih.govacs.org The 4-chlorophenyl analogue demonstrated a roughly three-fold improvement in activity. nih.govacs.org However, bulky alkyl groups like isopropyl were not well-tolerated and led to a significant increase in mouse intrinsic clearance. nih.govacs.org

| R1 Substituent | Position | Effect on Potency | Reference |

| Methyl | 4' | Equipotent | nih.govacs.org |

| Fluoro | 4' | Equipotent, improved clearance | nih.govacs.org |

| Chloro | 4' | ~3-fold improvement | nih.govacs.org |

| 3,4-Difluoro | 3', 4' | Equipotent | nih.govacs.org |

| Isopropyl | - | Not well-tolerated | nih.govacs.org |

| Methyl | 5' | Favorable | acs.org |

| Cyclopropyl | 5' | Favorable | acs.org |

| Ethyl | 5' | Favorable | acs.org |

| Methoxy | 5' | Favorable | acs.org |

| Halogens | 5' | Inactive | acs.org |

| Trifluoromethyl | 5' | Inactive | acs.org |

Influence of Linker and Bridging Moieties on Molecular Architecture

The nature of the linker and bridging moieties is crucial for the activity of this compound analogues. The flexibility of the linker chain allows substituents to adopt conformations that can occupy similar spatial regions, which is a key consideration in their design. nih.govacs.org

Introducing an extra spacer to the amide linker that connects the indole ring and a phenyl moiety has been found to be unfavorable for activity. nih.gov However, in some cases, adding a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring resulted in nearly the same high potency as the analogue without the spacer. nih.gov Shifting the position of a methylene group or extending the side chain can lead to inactive compounds. acs.org Interestingly, reversing the amide linker has been shown to restore potency in some instances, albeit with higher metabolic instability. acs.org

Replacing the morpholine (B109124) ring with a piperazine (B1678402) or a methyl piperazine improved solubility but resulted in less potent compounds. acs.orgnih.gov A surprising finding was that replacing a morpholine with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds in a particular series. acs.orgnih.gov Bridging the morpholine and pyridine (B92270) rings with a methylene group partially abolished potency but improved solubility and metabolic stability. acs.org

Stereochemical Implications in this compound Activity

Stereochemistry plays a critical role in the biological activity of this compound analogues. A substantial difference in activity is observed between the enantiomers of these compounds. nih.govacs.org For instance, the (R)-enantiomer of 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide was synthesized and evaluated, highlighting the importance of stereospecificity for the observed biological effects. nih.govacs.org The synthesis of single enantiomers, such as the (R)-enantiomer of a 4-fluoro analogue, has been a key strategy in optimizing the activity and properties of these compounds. nih.govacs.org

Elucidation of Key Pharmacophoric Features

The pharmacophore model for this compound analogues highlights several key features essential for their activity. These include the spatial arrangement of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. acs.org

Key pharmacophoric elements identified through SAR studies include:

An optimal linker length: The distance between the indole core and the terminal aromatic group of the amide N-substituent is critical. nih.gov

A precisely placed carboxamide: The carboxamide group on the linker must be correctly positioned, and its carbonyl group should be unhindered. nih.gov

Aromatic interactions: The presence of aromatic rings is a recurring feature in active compounds, suggesting their involvement in key binding interactions. acs.org

Hydrogen bonding: The presence of both hydrogen bond donors and acceptors is a feature of high-affinity compounds. acs.org

Computational modeling has been applied to define a common pharmacophore that rationalizes the majority of the observed SAR, which can be a valuable tool for designing new compounds and for virtual screening to identify novel inhibitors. nih.gov

Non Clinical Applications and Advanced Research Perspectives of N Methylindoline 2 Carboxamide Scaffolds

Utility in Chemical Probe Development for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological processes. The N-methylindoline-2-carboxamide scaffold has proven to be a versatile framework for designing such probes, particularly inhibitors and agonists for various proteins.

The rigid, three-dimensional structure of the indoline (B122111) ring can be systematically modified to fit into the active sites of enzymes and transporters, leading to potent and selective inhibition.

Trypanosomal Proteases: A series of indoline-2-carboxamide derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.govacs.org A screening of a focused protease inhibitor library identified these compounds as having significant antiproliferative activity against the parasite. nih.govresearchgate.net Optimization of the initial hits led to the development of molecules with excellent pharmacokinetic properties that were curative in stage 1 mouse models of the disease. nih.govacs.org

Research revealed a strong stereochemical preference, with the (R)-enantiomer of one lead compound being approximately 1400 times more potent than its (S)-isomer. nih.gov This highlights a specific and well-defined interaction with the biological target. While these compounds showed promise, further development was halted due to tolerability issues at the doses required to achieve a full cure in the more advanced stage 2 (central nervous system) model of the disease. nih.govresearchgate.net

**Table 1: Activity of Indoline-2-Carboxamide Analogs Against *T. brucei brucei***

| Compound | R¹ Group | R² Group | EC₅₀ (nM) |

|---|---|---|---|

| 1 | 4-Chlorophenoxyacetyl | Methyl | 27 |

| (S)-26 | 4-Chlorophenoxyacetyl | Methyl | 22,000 |

| (R)-27 | 4-Chlorophenoxyacetyl | Methyl | 16 |

Data sourced from scientific studies on trypanosomal inhibitors. nih.gov

MmpL3 Transporter: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a key component of the bacterial cell wall. core.ac.ukrsc.org The indole-2-carboxamide scaffold has been instrumental in developing potent MmpL3 inhibitors, positioning it as a promising anti-tuberculosis agent. core.ac.uknih.gov Some of these compounds, like NITD-304, have been investigated as preclinical candidates for treating multidrug-resistant tuberculosis (MDR-TB). core.ac.uk Studies have shown that these inhibitors can act through a direct binding mechanism to MmpL3. rsc.orgnih.gov Some analogs also exhibit a secondary mechanism by disrupting the proton motive force (PMF), which powers the transporter, thereby potentiating their inhibitory activity. core.ac.ukfrontiersin.org

Epidermal Growth Factor Receptor (EGFR): The indoline and indole (B1671886) scaffolds are featured in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. evitachem.comnih.gov Research has focused on developing indole-2-carboxamides as dual inhibitors that target both EGFR and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov This dual-action approach aims to overcome resistance and enhance antiproliferative effects. The design of these compounds often involves modifying the carboxamide portion of the scaffold to achieve potent inhibition of both kinases. nih.gov For example, certain 5-substituted-3-ethylindole-2-carboxamides have shown significant activity against cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its overexpression is common in various cancers. nih.gov Indole-2-carboxamide derivatives have been synthesized and evaluated as potent CDK2 inhibitors. mdpi.comnih.gov As mentioned, a key strategy has been the development of dual EGFR/CDK2 inhibitors. The antiproliferative activity of these compounds has been demonstrated across multiple cancer cell lines, with compounds 5i and 5j from one study being highlighted as particularly potent dual inhibitors. nih.gov

Table 2: Antiproliferative Activity of Dual EGFR/CDK2 Inhibitors

| Compound | Mean GI₅₀ (nM) | EGFR Inhibition (IC₅₀, nM) | CDK2 Inhibition (IC₅₀, nM) |

|---|---|---|---|

| 5i | 37 | 74.3 | 81.6 |

| 5j | 41 | 79.1 | 86.2 |

Data represents findings from studies on dual-targeted indole-2-carboxamides. nih.gov

Beyond inhibition, the this compound scaffold is also useful for designing molecules that activate, or act as agonists for, specific receptors.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation pathways. nih.govnih.gov It is famously activated by capsaicin (B1668287), the pungent compound in chili peppers. nih.gov Researchers have synthesized and tested series of indole-2-carboxamides and N-methylindole-2-carboxamides as novel TRPV1 agonists. mdpi.comresearchgate.net These studies aim to find compounds with improved properties over capsaicin for potential use in inducing receptor desensitization, a mechanism that can lead to pain relief. mdpi.com In vitro testing has identified several potent agonists, with one compound, 6g , demonstrating an efficacy similar to capsaicin and a high potency in the nanomolar range. mdpi.comresearchgate.net

Table 3: In Vitro Activity of N-Methylindole-2-carboxamide Analogs on TRPV1

| Compound | Efficacy (%) | Potency (EC₅₀, µM) | Desensitization (IC₅₀, µM) |

|---|---|---|---|

| Capsaicin | 78.6 | 0.042 | 0.051 |

| 6a | >60 | 0.34 | >10 |

| 6g | 73.2 | 0.0365 | 0.0535 |

| 6j | >60 | 0.18 | >10 |

Data from in vitro studies on TRPV1 agonists. mdpi.com

Inhibitor Design for Specific Biological Targets (e.g., Trypanosomal Proteases, MmpL3 Transporter, EGFR, CDK2)

Indoline Scaffold as a Privileged Structure in Drug Discovery Research

The indole nucleus, and by extension its reduced form indoline, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netijpsr.info This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The versatility of the indole/indoline ring allows it to mimic the structure of proteins and bind effectively to a wide array of enzymes and receptors. ijpsr.info

This privileged status is evidenced by the vast number of natural products (like the amino acid tryptophan) and synthetic drugs that contain this core structure. nih.govijpsr.info Its presence in drugs targeting G-protein coupled receptors, kinases, and other protein classes demonstrates its broad utility. nih.govresearchgate.net The ability to easily functionalize different positions on the bicyclic ring system allows chemists to fine-tune the pharmacological properties of the resulting molecules, making the indoline scaffold a foundational element in the discovery of new therapeutic agents. researchgate.netnih.gov

Applications in Material Science and Chemical Engineering (e.g., Corrosion Inhibition)

The utility of the this compound scaffold extends beyond biology into material science. Indole and its derivatives have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments such as those used for industrial pickling. researchgate.nettaylorfrancis.com

These heterocyclic compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.netjmcs.org.mx The efficiency of inhibition often increases with the concentration of the compound. jmcs.org.mx The mechanism involves the lone pair electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the aromatic ring, which interact with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net Studies have shown that the adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. jmcs.org.mx This application showcases the value of the scaffold's electronic properties for industrial chemical engineering processes.

Future Directions in this compound Research

The research into this compound and related scaffolds is ongoing and points toward several key future directions.

Improving Pharmacological Profiles: For applications like the trypanosomal protease inhibitors, a primary goal is to re-engineer the scaffold to improve tolerability and reduce off-target effects while maintaining high potency. nih.gov This involves synthesizing new analogs with modified peripheral chemical groups to enhance safety.

Enhancing Physicochemical Properties: A significant challenge for some indole-2-carboxamide inhibitors, such as those targeting MmpL3, is their high lipophilicity and low aqueous solubility. core.ac.uk Future work will focus on introducing more polar functional groups to improve their drug-like properties without sacrificing activity.

Broadening Biological Targets: Given its status as a privileged scaffold, researchers will continue to screen this compound libraries against new and diverse biological targets to uncover novel activities.

Optimizing for New Modalities: In the context of TRPV1 agonists, future research will likely focus on optimizing the lead compounds like 6g to fine-tune their potency and desensitization kinetics for specific therapeutic applications in pain management. mdpi.com

Exploring New Material Applications: Beyond corrosion inhibition, the unique electronic and self-assembly properties of the scaffold could be explored for creating novel organic electronic materials, sensors, or functional polymers.

Q & A

Q. What are the standard synthetic methodologies for preparing N-methylindoline-2-carboxamide derivatives?

The synthesis typically involves amide coupling (Method A) using carbodiimide reagents like EDC·HCl and HOBt with DIPEA as a base in anhydrous DMF. For example, derivatives such as N-(1-adamantanylethyl)-4,6-difluoro-indole-2-carboxamide (85% yield) are synthesized via this route . Alternative approaches include N-Boc deprotection (Method C) using trifluoroacetic acid in dichloromethane, followed by neutralization and purification via column chromatography . Methodological optimization focuses on solvent selection (e.g., DMF for solubility) and purification techniques (e.g., gradient elution with dichloromethane/methanol).

Q. How are this compound derivatives structurally characterized?

Characterization employs 1H/13C NMR (e.g., 500 MHz in chloroform-d), HRMS , and elemental analysis to confirm purity (>95%) and structural integrity . For example, 3-(azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide was validated via distinct NMR shifts (δ 9.72 for NH, δ 4.50 for azidomethyl protons) and HRMS (m/z 480.1203 [M+Na]+) . Manual column chromatography or preparative HPLC ensures purity before biological testing .

Q. What initial biological screening strategies are applied to these compounds?

Compounds are screened for growth inhibition assays (e.g., against Mycobacterium tuberculosis H37Rv) using microplate Alamar Blue assays . Dose-response curves (0.39–25 µM) and IC50 values are calculated, with controls like rifampicin ensuring assay validity. Preliminary SAR studies assess substituent effects (e.g., fluorine substitution at C4/C6 enhances activity) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Contradictions often arise from substituent positioning or conformational flexibility . For instance, 4,6-difluoro analogs show higher antimycobacterial activity than non-fluorinated derivatives, attributed to improved membrane permeability . Advanced SAR analysis using molecular docking (e.g., targeting M. tuberculosis cytochrome P450) and metabolic stability assays (e.g., liver microsomes) can clarify discrepancies . Cross-referencing synthetic yields (e.g., 30% for N-(3-chlorobenzoyl) derivatives vs. 90% for piperazinyl analogs ) may also explain variability.

Q. What strategies improve synthetic yields for sterically hindered derivatives?

Low-yield reactions (e.g., 30% for N-(3-chlorobenzoyl)-4,6-difluoro-indole-2-carboxamide ) benefit from alternative coupling agents (e.g., HATU over EDC/HOBt) or microwave-assisted synthesis to enhance reaction kinetics. Solvent optimization (e.g., switching from DMF to THF) and temperature control (e.g., 0°C for acid-sensitive intermediates) mitigate side reactions . Post-synthetic purification via preparative HPLC with C18 columns improves recovery of polar derivatives .

Q. How can photoactivatable probes based on this scaffold be designed for target identification?

Incorporating photoaffinity tags (e.g., benzophenone or azidomethyl groups) enables covalent binding to target proteins upon UV irradiation. For example, 3-(azidomethyl)-5-chloro-indole-2-carboxamide derivatives (30% yield ) are used in click chemistry workflows with alkyne-functionalized resins. Validation involves SDS-PAGE and LC-MS/MS to identify labeled proteins. Optimal probe design balances photoreactivity (e.g., phenyl azide vs. trifluoromethyldiazirine ) with retained bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.